2,6-Diethylisonicotinonitrile
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Overview
Description
2,6-Diethylisonicotinonitrile is an organic compound with the molecular formula C10H12N2. It is characterized by the presence of a nitrile group attached to a pyridine ring, with ethyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis as an intermediate and catalyst .
Mechanism of Action
Target of Action
The primary targets of 2,6-Diethylisonicotinonitrile are currently unknown. This compound is a synthetic organic molecule
Biochemical Pathways
The compound is synthesized through the oxidation of diethylamine and pyridine . .
Pharmacokinetics
As a synthetic compound, its bioavailability and pharmacokinetic profile would depend on various factors such as its formulation, route of administration, and individual patient characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diethylisonicotinonitrile can be synthesized through the oxidation of diethylamine and pyridine. The reaction typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The compound is then purified through crystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidized derivatives of this compound.
- Amines from the reduction of the nitrile group.
- Various substituted pyridine derivatives from nucleophilic substitution reactions .
Scientific Research Applications
2,6-Diethylisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized as a catalyst in various industrial chemical reactions.
Comparison with Similar Compounds
- 2,6-Dimethylisonicotinonitrile
- 2,6-Dichloroisonicotinonitrile
- 2,6-Diethoxyisonicotinonitrile
Comparison: 2,6-Diethylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,6-Dimethylisonicotinonitrile, the ethyl groups in this compound provide greater steric bulk, influencing its reactivity and interactions with other molecules. The presence of ethyl groups also affects the compound’s solubility and stability compared to its chloro and ethoxy analogs .
Properties
IUPAC Name |
2,6-diethylpyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-9-5-8(7-11)6-10(4-2)12-9/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNOPLVJKFENMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37581-44-5 |
Source
|
Record name | 2,6-Diethylpyridine-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037581445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIETHYLPYRIDINE-4-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4TEX72J85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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